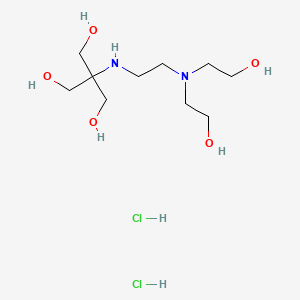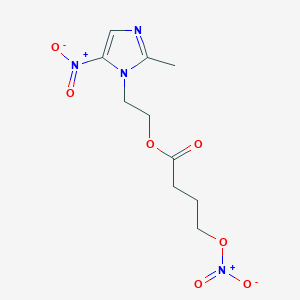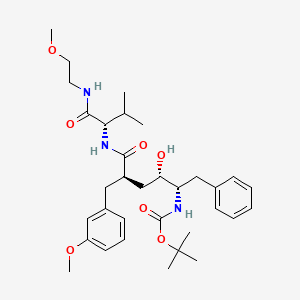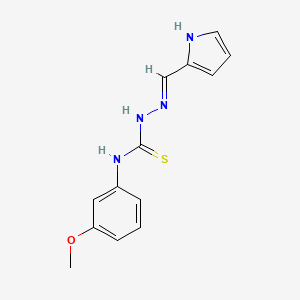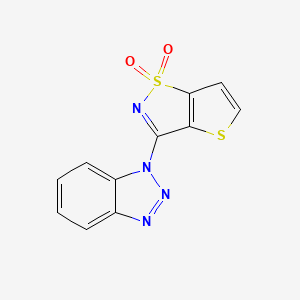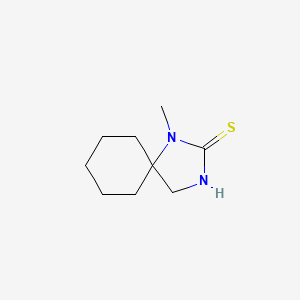
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(45)decane-2-thione, 1-methyl- is a heterocyclic compound with the molecular formula C9H16N2S It is part of the spiro compound family, characterized by a unique structure where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired spiro compound. The reaction conditions often require specific temperatures and pH levels to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione
- 2,8-Diazaspiro(4.5)decan-1-one derivatives
- 1-Thia-4-azaspiro(4.5)decane derivatives
Uniqueness
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- is unique due to its specific spiro structure and the presence of both nitrogen and sulfur atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
111964-41-1 |
|---|---|
Formule moléculaire |
C9H16N2S |
Poids moléculaire |
184.30 g/mol |
Nom IUPAC |
1-methyl-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C9H16N2S/c1-11-8(12)10-7-9(11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,12) |
Clé InChI |
LOJWTGBSBQXAKS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)NCC12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


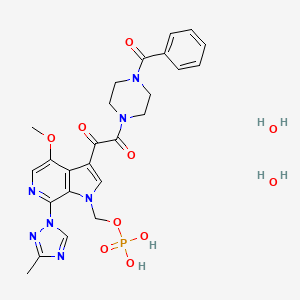
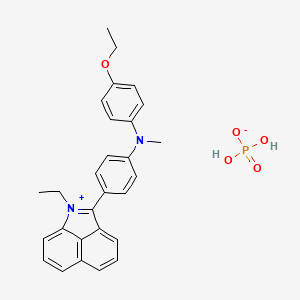
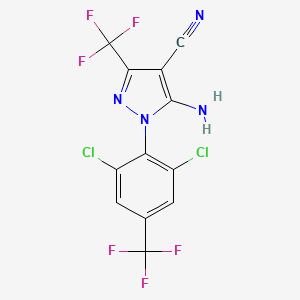
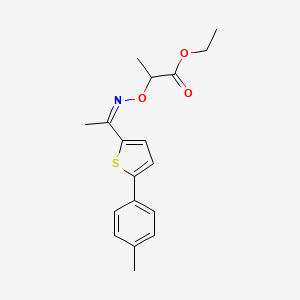
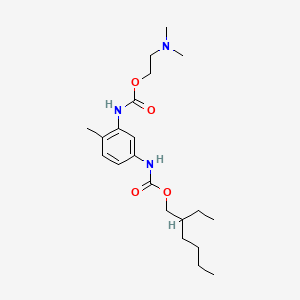
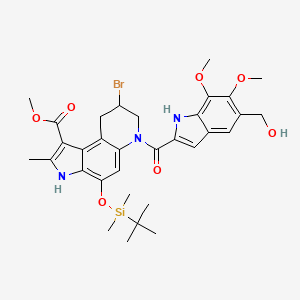
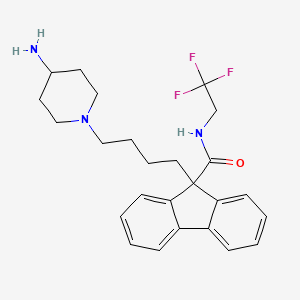
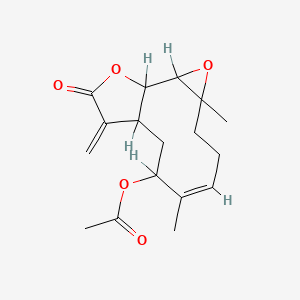
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
